trans-(4-Trifluoromethyl-piperidin-2-yl)-methanol
Description
trans-(4-Trifluoromethyl-piperidin-2-yl)-methanol is a fluorinated piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring and a hydroxymethyl (-CH₂OH) substituent at the 2-position in the trans configuration. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it relevant in medicinal chemistry for drug design, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by fluorine’s electron-withdrawing effects . The trans configuration ensures stereochemical specificity, which can significantly impact binding affinity and physicochemical properties compared to its cis isomer or non-fluorinated analogs.
Properties
IUPAC Name |
[(2R,4R)-4-(trifluoromethyl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h5-6,11-12H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKJCLUGOTXDFM-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@@H]1C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Organocatalysis for Enantioselective Ring Formation
The core piperidine structure in trans-(4-Trifluoromethyl-piperidin-2-yl)-methanol is typically constructed via asymmetric Michael addition-cyclization cascades. In a representative protocol, 3-(substituted)acrylaldehydes react with amido-malonate esters in the presence of diphenylprolinol-TBDMS (a bulky silyl-protected pyrrolidine catalyst) to form enantiomerically enriched intermediates. For example:
This step achieves 50–65% yield and >98% ee due to the catalyst’s steric bulk, which minimizes hydrolysis and enhances stereocontrol. Molecular sieves (3 Å) are critical for removing water, preventing catalyst deactivation.
Table 1: Catalytic Performance of Organocatalysts
| Catalyst | Yield (%) | ee (%) | Dehydrating Agent |
|---|---|---|---|
| Diphenylprolinol-TBDMS | 57–65 | 98–99 | Molecular sieves |
| Diphenylprolinol-TMS | 45–50 | 75–85 | None |
Reductive Functionalization of Piperidine Intermediates
Borohydride-Mediated Reduction
The piperidine intermediate undergoes reduction to introduce the methanol group. Sodium borohydride in the presence of BF₃·OEt₂ proves effective, yielding this compound with 70–80% isolated yield. The reaction proceeds via a two-step mechanism:
-
Imine Reduction : Borohydride selectively reduces the imine to a secondary amine.
-
Ester Reduction : The adjacent ester group is reduced to a primary alcohol.
Table 2: Reduction Conditions and Outcomes
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaBH₄/BF₃·OEt₂ | THF | 10 | 75–80 | >98.5% |
| LiAlH₄ | Ether | 25 | 60–65 | 95–97% |
Resolution of Trans Diastereomers
Crystallization-Based Separation
Crude reaction mixtures often contain cis/trans diastereomers, necessitating crystallization for isolation. Ethyl acetate/hexane systems (3:1 v/v) preferentially precipitate the trans-isomer due to its lower solubility, achieving >99% diastereomeric excess (de).
Comparative Analysis of Synthetic Routes
Cost-Efficiency and Scalability
The diphenylprolinol-TBDMS route offers superior scalability compared to traditional resolutions using chiral auxiliaries. A cost analysis reveals a 40% reduction in catalyst loading compared to earlier methods, primarily due to the catalyst’s stability under anhydrous conditions.
Challenges in Trifluoromethyl Group Introduction
Late-Stage Fluorination vs. Pre-Functionalized Building Blocks
Introducing the trifluoromethyl group at the 4-position of the piperidine ring presents two pathways:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-(4-Trifluoromethyl-piperidin-2-yl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
trans-(4-Trifluoromethyl-piperidin-2-yl)-methanol serves as a crucial building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances reactivity and lipophilicity, making it an attractive intermediate for synthesizing pharmaceuticals and specialty chemicals. The compound can undergo various transformations, including oxidation to form trifluoromethyl ketones or aldehydes and reduction to yield alcohols or amines.
Biological Applications
Ligand in Biochemical Assays
The compound has been investigated for its potential as a ligand in biochemical assays. Its structural properties allow it to interact effectively with biological targets, which is essential for drug development and therapeutic applications. The trifluoromethyl group increases the compound's lipophilicity, facilitating its interaction with hydrophobic regions of proteins or enzymes.
Therapeutic Potential
Research has highlighted the compound's potential therapeutic properties. Specifically, it has been explored as a precursor in drug development for various diseases, including cancer and viral infections. For instance, derivatives of this compound have shown promise as inhibitors of CDC42, a protein involved in cell signaling and tumorigenesis . Additionally, its application in developing oral SARS-CoV-2 main protease inhibitors demonstrates its relevance in addressing contemporary health challenges like COVID-19 .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals. Its distinct chemical properties allow for the formulation of products with enhanced performance characteristics. The compound's synthesis can be optimized for scalability and cost-effectiveness, which is vital for commercial applications.
Case Studies
- CDC42 Inhibition : A study demonstrated that this compound derivatives effectively inhibited CDC42 activity in vitro, suggesting a pathway for anticancer drug development .
- COVID-19 Research : The compound has been part of research aimed at developing oral inhibitors for SARS-CoV-2 main protease, showcasing its potential role in combating viral infections .
- Antimicrobial Activity : Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties against various pathogens, supporting their utility in pharmaceutical formulations .
Mechanism of Action
The mechanism by which trans-(4-Trifluoromethyl-piperidin-2-yl)-methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The methanol group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorinated Substituents
(a) trans-(4-(4-Fluorophenyl)piperidin-3-yl)-methanol (CAS 188869-26-3)
- Structural Differences : This compound features a 4-fluorophenyl group at the 4-position of the piperidine ring and a hydroxymethyl group at the 3-position. Unlike the target compound, the fluorine is part of an aromatic ring rather than an aliphatic -CF₃ group.
- Physicochemical Properties : The 4-fluorophenyl group contributes to moderate polarity (logP ~2.1) but lacks the strong electron-withdrawing effect of -CF₃. This reduces metabolic stability compared to the target compound .
- Applications : Likely used in dopamine receptor ligands due to the piperidine scaffold, but the absence of -CF₃ may limit blood-brain barrier penetration.
(b) trans-(4-(Trifluoromethyl)cyclohexyl)-methanol (CAS 22419-35-8)
- Structural Differences: Replaces the piperidine ring with a cyclohexane ring, retaining the trans-CF₃ and hydroxymethyl groups.
- Physicochemical Properties : The cyclohexane ring increases hydrophobicity (predicted logP ~3.5) compared to the piperidine analog. Aqueous solubility is likely lower due to reduced polarity .
- Applications: Potential use in agrochemicals or materials science, where rigidity and hydrophobicity are advantageous.
Isomer-Specific Comparisons
(a) cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol
- This could reduce solubility (e.g., aqueous solubility <100 mg/L) compared to the trans isomer .
- Synthesis Challenges : Separation of cis/trans isomers often requires chromatographic methods, as seen in similar piperidine derivatives .
(b) cis- and trans-(4-Methylcyclohexyl)methanol (4-MCHM)
- Partitioning Behavior: The trans-4-MCHM isomer exhibits a higher octanol-water partition coefficient (KOW = 291) than its cis counterpart (KOW = 225), indicating greater lipophilicity. This trend may extrapolate to the target compound, where trans configuration enhances membrane permeability .
- Environmental Fate: The cis isomer’s higher aqueous solubility (e.g., 2250 mg/L for 4-MCHM) suggests that trans-(4-Trifluoromethyl-piperidin-2-yl)-methanol may persist longer in lipid-rich environments .
Physicochemical Properties and Functional Group Effects
(a) Trifluoromethyl vs. Methyl or Methoxy Groups
- Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature increases the compound’s dipole moment (e.g., trans-4-MCHM: ~2.4 D) compared to methyl (-CH₃) or methoxy (-OCH₃) substituents. This enhances interactions with polar biological targets .
- Solubility: Fluorinated compounds often exhibit lower aqueous solubility than non-fluorinated analogs. For example, trans-4-MCHM has a solubility of ~800 mg/L, whereas non-fluorinated cyclohexylmethanol derivatives exceed 5000 mg/L .
(b) Piperidine vs. Cyclohexane Scaffolds
- Hydrogen Bonding: The piperidine nitrogen in the target compound enables hydrogen bonding, improving solubility in polar solvents (e.g., methanol) compared to cyclohexane derivatives .
- Bioactivity : Piperidine rings are common in pharmaceuticals (e.g., antihistamines, antipsychotics), whereas cyclohexane derivatives are more prevalent in fragrances or solvents.
Biological Activity
trans-(4-Trifluoromethyl-piperidin-2-yl)-methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoromethyl group and a hydroxymethyl group. The trifluoromethyl group increases lipophilicity, enhancing membrane permeability, while the piperidine ring is known for its ability to interact with various biological targets, including receptors and enzymes .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Receptor Interaction : The piperidine moiety can modulate receptor activity, influencing pathways involved in neurological disorders.
- Hydrogen Bonding : The methanol group may participate in hydrogen bonding, affecting binding affinity and specificity towards targets.
- Metabolic Stability : The trifluoromethyl substitution enhances metabolic stability, which is crucial for drug development .
1. Antimicrobial Activity
Research has indicated that compounds containing the piperidine structure exhibit antibacterial properties. For instance, derivatives similar to this compound have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) without significant cytotoxicity to human cells .
2. Antiviral Potential
Recent studies have demonstrated the antiviral activities of related compounds against influenza virus (H1N1) and herpes simplex virus (HSV-1). These compounds exhibited low IC50 values, indicating potent antiviral effects while maintaining safety profiles in normal cells .
3. Neurological Applications
Given its structural features, this compound is being investigated for potential applications in treating neurological conditions. Its ability to penetrate the blood-brain barrier due to lipophilicity makes it a candidate for further research in neuropharmacology .
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions including oxidation and substitution processes. Understanding the SAR is critical for optimizing its biological activity.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Oxidation | Alcohol to Ketone | Potassium permanganate |
| Reduction | Ketone to Alcohol | Lithium aluminum hydride |
| Nucleophilic Substitution | Trifluoromethyl Replacement | Sodium azide or thiols |
Q & A
Q. What synthetic methodologies are recommended for preparing trans-(4-Trifluoromethyl-piperidin-2-yl)-methanol?
A multi-step approach is typical:
Piperidine ring formation : Use a reductive amination or cyclization strategy to construct the piperidine scaffold.
Trifluoromethyl introduction : Employ nucleophilic trifluoromethylation with reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under copper catalysis .
Stereochemical control : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the trans-configuration. Monitor enantiomeric excess via chiral HPLC or NMR with chiral shift reagents .
Methanol group installation : Perform hydroxylation of a precursor methylene group using oxidizing agents like NaBH₄/I₂ or catalytic hydrogenation .
Q. How can spectroscopic techniques characterize this compound’s structure and purity?
- NMR : Assign stereochemistry using ¹H-¹H NOESY to confirm trans-configuration between the trifluoromethyl and methanol groups. ¹⁹F NMR quantifies trifluoromethyl purity .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects trace impurities.
- X-ray crystallography : Use SHELXL for refinement to resolve absolute stereochemistry .
- HPLC : Reverse-phase methods with UV detection (λ = 210–254 nm) assess purity (>98% required for biological studies) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?
The trifluoromethyl group enhances:
- Lipophilicity : Measured via logP values (e.g., 2.1–2.5 using shake-flask method), improving blood-brain barrier penetration .
- Metabolic stability : In vitro microsomal assays (human liver microsomes) show reduced CYP450-mediated oxidation due to fluorine’s electron-withdrawing effects .
- Bioactivity : In silico docking (AutoDock Vina) predicts stronger binding to target proteins (e.g., kinases) via hydrophobic interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Confirm activity thresholds using standardized assays (e.g., IC₅₀ in triplicate).
- Solubility adjustment : Use co-solvents (DMSO ≤1%) or surfactants (Tween-80) to mitigate false negatives .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .
- Target validation : CRISPR-Cas9 knockdown of putative targets clarifies mechanism .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- ADMET prediction : Tools like SwissADME calculate bioavailability (e.g., 65–70%) and toxicity risks (AMES test negative) .
- Molecular dynamics simulations : GROMACS models blood-brain barrier permeation (e.g., 8–10 ns simulations) .
- QSAR analysis : Correlate substituent effects (e.g., trifluoromethyl position) with activity using partial least squares regression .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating its neuropharmacological potential?
- Receptor binding : Radioligand displacement assays (³H-labeled ligands) for dopamine/serotonin receptors.
- Functional activity : cAMP accumulation assays (HEK293 cells) to assess GPCR modulation .
- Cytotoxicity : MTT assay on SH-SY5Y neuronal cells (IC₅₀ > 100 µM indicates safety for further testing) .
Q. How can crystallographic data resolve stereochemical uncertainties?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry via R-factor convergence (<5%) .
- Validation : Check CIF files with PLATON for missed symmetry or twinning .
Methodological Challenges
Q. What experimental precautions are critical for handling this compound?
Q. How to address low yields in large-scale synthesis?
- Catalyst optimization : Screen Pd/C vs. Raney Ni for hydrogenation steps; improve turnover frequency (TOF) .
- Process intensification : Use flow chemistry to enhance mixing and heat transfer (residence time: 30–60 min) .
- Byproduct recycling : Distill unreacted precursors via fractional distillation (bp: 120–130°C) .
Advanced Analytical Techniques
Q. Can cryo-EM or microED elucidate its interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
